molecular formula C16H22O6 B15350976 Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-, diethyl ester CAS No. 20452-51-1

Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-, diethyl ester

Cat. No.: B15350976
CAS No.: 20452-51-1
M. Wt: 310.34 g/mol
InChI Key: HJUFGOPKAMIEDJ-UHFFFAOYSA-N
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Description

Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-, diethyl ester (CAS 20452-51-1) is a malonic acid derivative with a 2,5-dimethoxyphenylmethyl substituent. Its molecular formula is C₁₆H₂₂O₆, and it has a molecular weight of 310.347 g/mol and a LogP of 2.81, indicating moderate lipophilicity . The compound’s structure features a central malonate core esterified with ethyl groups and a substituted benzyl group, which confers unique physicochemical and bioactive properties. It is analyzed via reverse-phase HPLC using a Newcrom R1 column, demonstrating stability under standard analytical conditions .

Properties

CAS No.

20452-51-1

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

IUPAC Name

diethyl 2-[(2,5-dimethoxyphenyl)methyl]propanedioate

InChI

InChI=1S/C16H22O6/c1-5-21-15(17)13(16(18)22-6-2)10-11-9-12(19-3)7-8-14(11)20-4/h7-9,13H,5-6,10H2,1-4H3

InChI Key

HJUFGOPKAMIEDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC(=C1)OC)OC)C(=O)OCC

Origin of Product

United States

Scientific Research Applications

Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-, diethyl ester, also known as diethyl 2,5-dimethoxybenzylmalonate, is a chemical compound with a molecular weight of 310.34 g/mol .

Scientific Research Applications

  • Separation and Analysis: this compound can be analyzed using reverse phase (RP) HPLC methods with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry (MS) applications, formic acid can be used instead of phosphoric acid .
  • Chemical Synthesis: Diethyl malonate is used in the malonic ester synthesis to produce substituted acetic acid . The carbanion formed by reacting diethyl malonate with a suitable base can be alkylated with a suitable electrophile . The resulting alkylated 1,3-dicarbonyl compound readily undergoes decarboxylation with loss of carbon dioxide, to give a substituted acetic acid .
  • Related Compounds: It is related to other compounds and substances, which can be found via PubChem searches .

General Applications of Propanedioic Acid (Malonic Acid)

The following applications refer to the broader uses of propanedioic acid (malonic acid) and its derivatives, which may provide context for the potential applications of this compound:

  • Precursor in Polymers and Polyesters: Propanedioic acid is used as a precursor in polymers and polyesters .
  • Flavors and Fragrances: It is also used in the flavor and fragrance industry .
  • Acidity Control: Propanedioic acid can be used to control acidity in food and drug applications .
  • Pharmaceutical Products: It is used in pharmaceutical products . The malonates are used in syntheses of B1 and B6, barbiturates, and several other valuable compounds .
  • Cross-linking Agent: Propanedioic acid may be used as a cross-linking agent between corn starch and potato starch to improve mechanical properties .
  • Component of Alkyd Resins: It serves as a component of alkyd resins, which are used in coating applications to protect from UV rays, oxidation, and corrosion .

Mechanism of Action

The mechanism by which diethyl(2,5-dimethoxybenzyl)malonate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Features Applications
Target Compound C₁₆H₂₂O₆ 310.347 2.81 2,5-Dimethoxyphenylmethyl group, diethyl ester HPLC analysis; potential bioactive applications
Diethyl Malonate (DEM) C₇H₁₂O₄ 160.17 ~1.5 Simple diethyl ester of malonic acid Flavoring agent, fragrance, pharmaceutical synthesis
Diethyl Acetamidomalonate C₉H₁₅NO₅ 217.22 ~0.8 Acetamido substituent on malonate core Intermediate in peptide synthesis
Diethyl (1-Naphthylmethyl)(tetrahydrofuran-2-ylmethyl)malonate C₂₀H₂₄O₅ 356.40 ~3.2 Naphthalene and tetrahydrofuran substituents Synthetic intermediate for complex organic molecules
Dimethyl Malonate C₅H₈O₄ 132.12 ~0.5 Dimethyl ester of malonic acid Solvent, polymer precursor
Key Observations:
  • Lipophilicity : The target compound’s LogP (2.81) is higher than DEM (1.5) and dimethyl malonate (0.5), reflecting enhanced membrane permeability due to the aromatic dimethoxyphenyl group .
  • Molecular Weight : The target’s higher molecular weight (310 vs. 160 for DEM) reduces volatility, making it less suitable for flavoring but more stable in solid formulations .

Analytical Methods

  • Target Compound : Analyzed via reverse-phase HPLC (Newcrom R1 column) with retention behavior influenced by the dimethoxyphenyl group’s hydrophobicity .
  • DEM : Typically analyzed using GC-MS or HPLC, with shorter retention times due to lower molecular weight .
  • Dimethyl Malonate : Characterized by NMR and GC-MS, with distinct methyl ester peaks at δ 3.7 ppm in ¹H NMR .

Metabolic and Toxicological Profiles

  • Target Compound: Limited data exist, but related esters (e.g., diethyl malonate) are associated with metabolic disruptions in sepsis, including altered fatty acid and glycolytic pathways .
  • DEM: Classified as low-toxicity but generates acetaldehyde (a carcinogen) upon thermal degradation .
  • Diethyl Acetamidomalonate : The acetamido group may reduce acute toxicity compared to DEM .

Biological Activity

Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-, diethyl ester, also known as diethyl 2,5-dimethoxybenzylmalonate, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including toxicity studies, genotoxicity assessments, and pharmacological evaluations.

  • Chemical Formula : C14_{14}H16_{16}O4_4
  • Molecular Weight : 248.2744 g/mol
  • CAS Number : 5292-53-5

Biological Activity Overview

The biological activity of propanedioic acid diethyl ester derivatives has been explored in various studies. The following sections summarize key findings related to its pharmacological effects and safety assessments.

1. Toxicity Studies

Toxicity studies have indicated that propanedioic acid diethyl esters exhibit low acute toxicity. For instance:

  • Oral LD50 : Greater than 2000 mg/kg body weight in rats, indicating low toxicity levels .
  • Dermal LD50 : Reported as >16,960 mg/kg in rabbits .
  • Repeated Dose Studies : A study indicated a NOAEL (No Observed Adverse Effect Level) of 300 mg/kg/day for DMM (dimethyl malonate), with reversible liver hypertrophy observed at higher doses .

2. Genotoxicity

Genotoxicity assessments have shown that propanedioic acid diethyl esters are not expected to be genotoxic:

  • Ames Test : Both DMM and its analogs showed no mutagenic potential in bacterial assays .
  • Chromosomal Aberration Tests : No clastogenic activity was observed in vitro with human lymphocytes .

Pharmacological Activities

The compound's pharmacological activities have been investigated in various contexts:

3. Antimicrobial Activity

Research indicates that derivatives of propanedioic acid possess antimicrobial properties:

  • Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

4. Anticancer Potential

Some studies have reported anticancer activities associated with similar malonate derivatives:

  • The mechanism may involve the inhibition of tumor growth or induction of apoptosis in cancer cells .

Case Studies

Several case studies illustrate the biological effects of propanedioic acid diethyl ester:

StudyFindings
Hall et al., 2012Indicated that hepatocellular hypertrophy was reversible and adaptive rather than adverse at high doses .
OECD SIDS ReportConfirmed low toxicity across multiple exposure routes, with no significant adverse effects noted in repeated dose studies .
RIFM Safety AssessmentFound no skin sensitization or phototoxicity across various tests involving human subjects .

Preparation Methods

Reaction Mechanism and Pathway

The diazonium coupling approach, adapted from advancements in aryl malonate synthesis, involves two critical stages: (1) diazotization of a substituted aniline precursor and (2) nucleophilic aromatic substitution with diethyl malonate. For the target compound, 2,5-dimethoxyaniline serves as the starting material. Diazotization is achieved using isoamyl nitrite in a non-aqueous solvent (e.g., tetrahydrofuran or acetonitrile) under catalytic conditions (cuprous chloride or iodide) at 5–10°C. The resultant diazonium salt undergoes coupling with diethyl malonate in alkaline media, facilitating displacement of the diazo group and formation of the carbon-carbon bond at the malonate’s α-position.

Optimization and Yield Enhancement

Key parameters influencing yield include:

  • Solvent selection : Tetrahydrofuran enhances diazonium stability, reducing decomposition byproducts.
  • Catalyst loading : Cuprous chloride (0.5–1.0 equiv.) accelerates the coupling reaction while minimizing side reactions.
  • Temperature control : Maintaining the reaction at 15–20°C during malonate addition ensures kinetic control, achieving yields up to 92%.

This method’s non-aqueous system significantly reduces aqueous waste generation, aligning with green chemistry principles.

Alkylation of Diethyl Malonate

Synthetic Strategy

The alkylation route leverages the nucleophilic enolate of diethyl malonate, generated via deprotonation with sodium ethoxide in anhydrous ethanol or tetrahydrofuran. The enolate attacks 2,5-dimethoxybenzyl bromide, forming the desired carbon-carbon bond. Purification via recrystallization (n-hexane) yields the product in 65–75% purity.

Challenges and Solutions

  • Benzyl halide synthesis : 2,5-Dimethoxybenzyl bromide is prepared from 2,5-dimethoxybenzyl alcohol using hydrobromic acid and sulfuric acid. Excess HBr ensures complete conversion but necessitates careful neutralization to avoid ester hydrolysis.
  • Enolate stability : Low temperatures (0–5°C) and inert atmospheres (argon) prevent enolate disproportionation.

Multi-Step Esterification and Functionalization

Sequential Esterification-Alkylation

A traditional two-step synthesis begins with esterification of malonic acid using ethanol and sulfuric acid, followed by alkylation with 2,5-dimethoxybenzyl chloride. While straightforward, this method suffers from moderate yields (60–70%) due to competing hydrolysis and over-alkylation.

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction offers an alternative pathway, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2,5-dimethoxybenzyl alcohol directly with diethyl malonate. This one-pot method achieves 80–85% yield but requires stoichiometric reagents, increasing cost and purification complexity.

Comparative Analysis of Synthetic Methods

Method Yield Catalyst/Reagent Solvent Temperature Key Advantage
Diazonium Coupling 85–92% Cuprous chloride Tetrahydrofuran 15–20°C High yield, minimal waste
Alkylation 65–75% Sodium ethoxide Ethanol 0–5°C Simplicity, scalability
Mitsunobu Reaction 80–85% DEAD, Triphenylphosphine Tetrahydrofuran Room temp Direct coupling, no intermediates
Sequential Esterification 60–70% Sulfuric acid Ethanol Reflux Low cost, readily available reagents

Environmental and Industrial Considerations

The diazonium coupling method stands out for its eco-efficiency, employing recoverable solvents (tetrahydrofuran) and generating negligible aqueous waste. In contrast, the alkylation route requires hazardous hydrobromic acid, necessitating advanced waste treatment systems. Industrial scalability favors the diazonium approach due to its high throughput and compatibility with continuous flow reactors.

"The integration of non-aqueous diazonium chemistry marks a paradigm shift in malonate functionalization, offering unparalleled efficiency and sustainability."

Q & A

Basic Research Questions

Q. What are the critical steps and potential pitfalls in synthesizing this compound?

  • Methodology : The synthesis typically involves halogenation (e.g., iodination with I₂/AgNO₃ or bromination with Br₂-dioxane) and protecting group strategies. A key challenge is avoiding dehalogenation during debenzylation; acid-catalyzed BOC removal is preferred over catalytic hydrogenation to preserve halogens . Base hydrolysis (e.g., NaOH/EtOH) is recommended post-halogenation to yield carboxylic acid intermediates .
  • Mitigating Side Reactions : Optimize reaction temperatures and stoichiometry to minimize ester hydrolysis or aryl-demethoxylation. Monitor intermediates via TLC or HPLC.

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • Techniques :

  • GC-MS : For identifying volatile derivatives or impurities in complex mixtures (e.g., diethyl ether fractions) .
  • NMR : ¹H/¹³C NMR to confirm ester linkages, methoxy groups, and aromatic substitution patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water gradients .

Q. What safety protocols are essential for handling this compound?

  • PPE : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for high aerosol exposure; P95/P1 masks suffice for low concentrations .
  • Environmental Controls : Avoid drainage contamination due to potential aquatic toxicity. Store in airtight containers under inert gas (N₂/Ar) to prevent ester hydrolysis .

Q. How does regulatory status (e.g., NDSL listing) impact laboratory use?

  • Compliance : In Canada, notify Environment and Climate Change Canada before large-scale synthesis. Include ecotoxicity data (e.g., Daphnia magna LC50) in risk assessments .

Advanced Research Questions

Q. How can conflicting synthetic yields from iodination vs. bromination be resolved?

  • Root Cause Analysis : Iodination (I₂/AgNO₃) may proceed via electrophilic substitution, while bromination (Br₂-dioxane) could involve radical intermediates. Compare kinetics via in situ IR or LC-MS monitoring.
  • Optimization : Adjust silver nitrate concentration to stabilize iodonium intermediates or use radical scavengers (e.g., BHT) during bromination .

Q. What strategies preserve ester functionality during aromatic substitution?

  • Protecting Groups : Use tert-butyl or benzyl esters instead of ethyl esters for acid-sensitive reactions. Post-functionalization, cleave with TFA (for BOC) or hydrogenolysis (for benzyl) .
  • Reagent Selection : Employ mild Lewis acids (e.g., ZnCl₂) for Friedel-Crafts alkylation to avoid ester cleavage .

Q. How can computational modeling guide reaction design?

  • DFT Calculations : Predict electrophilic aromatic substitution regioselectivity using HOMO/LUMO maps of the 2,5-dimethoxyphenyl moiety. Validate with Hammett σ values for methoxy groups .
  • Molecular Dynamics : Simulate solvent effects (e.g., dioxane vs. THF) on reaction energy barriers .

Q. What methodologies address discrepancies in reported toxicity data?

  • Data Quality Criteria : Follow EPA guidelines for in vivo studies: include negative controls, report exposure duration, and confirm compound purity (≥95% by HPLC) .
  • Mechanistic Studies : Use Ames tests (with/without S9 metabolic activation) to resolve mutagenicity conflicts. Cross-reference with structural analogs (e.g., diethyl malonate) for SAR insights .

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